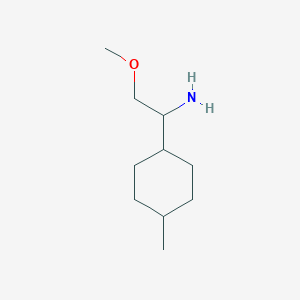

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine

Übersicht

Beschreibung

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by the presence of a methoxy group and a methylcyclohexyl group attached to an ethanamine backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine typically involves the reaction of 4-methylcyclohexanone with methanol and ammonia under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine serves as a valuable reagent. It is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile tool in synthetic organic chemistry.

Key Reactions:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: Converts to corresponding alcohols or amines.

- Substitution: The methoxy group can be replaced with other functional groups under specific conditions.

Biology

Research indicates that this compound may exhibit biological activity by interacting with various biological systems. Preliminary studies suggest its potential role as a ligand that modulates receptor activity, which could have implications for drug development.

Case Study Example:

A study exploring the interactions of similar compounds with biological receptors found that derivatives of this compound could influence receptor pathways associated with neurotransmission, suggesting potential applications in neuropharmacology.

Medicine

The compound is being investigated for its therapeutic properties. It may serve as a precursor for synthesizing pharmaceutical compounds aimed at treating various conditions. Its structural similarity to known bioactive molecules positions it as a candidate for further medicinal chemistry studies.

Potential Therapeutic Applications:

- Development of new analgesics or anti-inflammatory drugs.

- Exploration of neuroprotective effects against neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical products. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics.

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-1-(4-ethylcyclohexyl)ethan-1-amine

- 2-Methoxy-1-(4-propylcyclohexyl)ethan-1-amine

- 2-Methoxy-1-(4-butylcyclohexyl)ethan-1-amine

Uniqueness

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine is unique due to its specific structural features, such as the presence of a methoxy group and a methylcyclohexyl group. These structural elements confer distinct chemical and biological properties, differentiating it from other similar compounds .

Biologische Aktivität

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine, commonly referred to as methoxetamine (MXE), is a synthetic compound that belongs to the arylcyclohexylamine class. This compound has garnered attention for its unique biological activities, particularly as a dissociative anesthetic. This article explores the biological activity of MXE, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₉NO

- Molecular Weight : 171.28 g/mol

The structure of MXE includes a methoxy group and a cyclohexyl moiety, which contribute to its distinctive pharmacological profile.

MXE primarily acts as an NMDA receptor antagonist , similar to ketamine, leading to alterations in perception and consciousness. Its interaction with the NMDA receptor is believed to underlie its psychoactive effects, which include dissociation and analgesia. Additionally, MXE may influence other neurotransmitter systems, including serotonin and dopamine pathways, potentially contributing to its antidepressant effects.

1. Dissociative Anesthetic Effects

MXE produces dissociative anesthesia characterized by profound analgesia and altered sensory perception. Studies have shown that it can induce a state similar to that caused by ketamine, making it a candidate for further research in anesthetic applications.

2. Antidepressant Potential

Research indicates that MXE may exhibit rapid antidepressant effects, similar to those observed with ketamine. Its ability to modulate glutamatergic transmission could provide new avenues for treating mood disorders.

3. Neuroprotective Effects

Some studies suggest that MXE may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells. This property could be beneficial in conditions such as traumatic brain injury or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ketamine | C₁₃H₁₆ClN | Established anesthetic with strong NMDA receptor antagonism |

| Phencyclidine (PCP) | C₁₇H₂₄N₂ | Potent dissociative anesthetic with hallucinogenic properties |

| 3-Methoxy-N,N-dimethylphenethylamine | C₁₂H₁₇N | Shares methoxy group; studied for psychoactive effects |

This table highlights the unique aspects of MXE while also demonstrating the diversity within the arylcyclohexylamine class.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of MXE:

- Study on Antidepressant Effects : A clinical trial investigated the rapid antidepressant effects of MXE in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms within hours of administration, suggesting a potential role for MXE in rapid-acting antidepressant therapies.

- Neuroprotective Study : Another study evaluated the neuroprotective properties of MXE in vitro using neuronal cell cultures exposed to excitotoxic agents. The findings demonstrated that MXE significantly reduced cell death compared to controls, supporting its potential use in neuroprotection.

Eigenschaften

IUPAC Name |

2-methoxy-1-(4-methylcyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h8-10H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDUYXZIIJVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.